molecular formula C16H24N4O5S B13766843 Pyrimido(1,2-a)benzimidazole-1-propionamide, 1,2,3,4-tetrahydro-8-methoxy-alpha-methyl-, methanesulfonate CAS No. 79513-52-3

Pyrimido(1,2-a)benzimidazole-1-propionamide, 1,2,3,4-tetrahydro-8-methoxy-alpha-methyl-, methanesulfonate

Cat. No.: B13766843
CAS No.: 79513-52-3
M. Wt: 384.5 g/mol
InChI Key: ADIKEWPSEUFWJU-UHFFFAOYSA-N
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Description

Pyrimido(1,2-a)benzimidazole-1-propionamide, 1,2,3,4-tetrahydro-8-methoxy-alpha-methyl-, methanesulfonate is a complex heterocyclic compound. It belongs to the class of pyrimido[1,2-a]benzimidazoles, which are known for their diverse biological activities and potential therapeutic applications . This compound is of significant interest in medicinal chemistry due to its unique structural features and potential pharmacological properties.

Comparison with Similar Compounds

Pyrimido[1,2-a]benzimidazoles are unique due to their structural features and diverse biological activities. Similar compounds include other nitrogen-containing heterocycles such as azoloazines and benzimidazole derivatives . These compounds share some structural similarities but differ in their specific biological activities and therapeutic applications. For example, azoloazines are known for their antiviral properties, while benzimidazole derivatives are widely used in various therapeutic areas .

Conclusion

Pyrimido(1,2-a)benzimidazole-1-propionamide, 1,2,3,4-tetrahydro-8-methoxy-alpha-methyl-, methanesulfonate is a compound of significant interest in medicinal chemistry. Its unique structural features and diverse biological activities make it a promising candidate for various therapeutic applications. Further research is needed to fully explore its potential and develop new derivatives with enhanced properties.

Properties

CAS No.

79513-52-3

Molecular Formula

C16H24N4O5S

Molecular Weight

384.5 g/mol

IUPAC Name

methanesulfonic acid;3-(8-methoxy-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-1-yl)-2-methylpropanamide

InChI

InChI=1S/C15H20N4O2.CH4O3S/c1-10(14(16)20)9-18-6-3-7-19-13-5-4-11(21-2)8-12(13)17-15(18)19;1-5(2,3)4/h4-5,8,10H,3,6-7,9H2,1-2H3,(H2,16,20);1H3,(H,2,3,4)

InChI Key

ADIKEWPSEUFWJU-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCCN2C1=NC3=C2C=CC(=C3)OC)C(=O)N.CS(=O)(=O)O

Origin of Product

United States

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